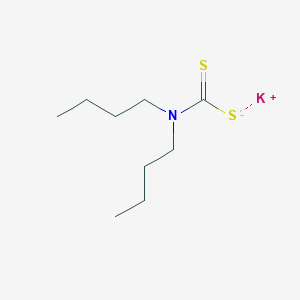

Potassium dibutyldithiocarbamate

説明

Structure

3D Structure of Parent

特性

CAS番号 |

136-29-8 |

|---|---|

分子式 |

C9H18KNS2 |

分子量 |

243.5 g/mol |

IUPAC名 |

potassium;N,N-dibutylcarbamodithioate |

InChI |

InChI=1S/C9H19NS2.K/c1-3-5-7-10(9(11)12)8-6-4-2;/h3-8H2,1-2H3,(H,11,12);/q;+1/p-1 |

InChIキー |

CTAGWAHHVKDYTF-UHFFFAOYSA-M |

SMILES |

CCCCN(CCCC)C(=S)[S-].[K+] |

異性体SMILES |

CCCCN(CCCC)C(=S)[S-].[K+] |

正規SMILES |

CCCCN(CCCC)C(=S)[S-].[K+] |

他のCAS番号 |

136-29-8 |

ピクトグラム |

Irritant; Health Hazard; Environmental Hazard |

製品の起源 |

United States |

Synthetic Methodologies and Preparation Techniques

General Principles of Dithiocarbamate (B8719985) Synthesis

The formation of dithiocarbamates follows a general, reliable reaction pathway.

The foundational reaction for synthesizing dithiocarbamates involves the nucleophilic addition of a primary or secondary amine to carbon disulfide (CS₂). nih.govwikipedia.org In the case of potassium dibutyldithiocarbamate, the secondary amine, dibutylamine (B89481), is used. The amine's nitrogen atom attacks the electrophilic carbon of the carbon disulfide molecule. This reaction leads to the formation of an intermediate dithiocarbamic acid. wikipedia.org The general reaction for a secondary amine is as follows:

R₂NH + CS₂ → R₂NCS₂H (Dithiocarbamic acid) wikipedia.org

Dithiocarbamic acids are generally unstable. To isolate a stable product, the synthesis is conducted in a basic medium. nih.gov A strong base, such as potassium hydroxide (B78521) (KOH), is introduced to deprotonate the dithiocarbamic acid, resulting in the formation of a stable dithiocarbamate salt. nih.govmdpi.com The presence of the base is crucial to drive the reaction to completion and conserve the amine. nih.gov

R₂NCS₂H + KOH → R₂NCS₂⁻K⁺ + H₂O wikipedia.org

This acid-base reaction yields the potassium salt of the dithiocarbamate, which is typically a pale-colored solid soluble in water and polar organic solvents. wikipedia.org

The synthesis of dithiocarbamates is frequently carried out as a "one-pot" reaction. nih.govacs.org This approach involves combining the amine, carbon disulfide, and a base in a single reaction vessel, streamlining the process. acs.orgorganic-chemistry.org This method is considered highly efficient and atom-economical. acs.orgorganic-chemistry.org Variations of this one-pot synthesis can also be used to create S-alkyl dithiocarbamates by including an alkyl halide in the initial mixture. acs.orgresearchgate.net

Specific Synthetic Routes for this compound

The synthesis of this compound is a direct application of the general principles outlined above. A closely related procedure for the sodium salt, which is analogous, involves the dropwise addition of carbon disulfide to a stirred mixture of dibutylamine and a base (in this case, sodium hydroxide) in methanol (B129727) at room temperature. asianpubs.orgresearchgate.net After the addition is complete, the mixture is stirred for an additional hour and can be left overnight before the solvent is evaporated to yield the salt. asianpubs.org

A typical laboratory preparation would involve the following reaction:

(CH₃CH₂CH₂CH₂)₂NH + CS₂ + KOH → (CH₃CH₂CH₂CH₂)₂NCS₂⁻K⁺ + H₂O

The table below outlines the reactants and their roles in this specific synthesis.

| Reactant | Formula | Role |

| Dibutylamine | (CH₃CH₂CH₂CH₂)₂NH | Secondary amine (Nucleophile) |

| Carbon Disulfide | CS₂ | Electrophile |

| Potassium Hydroxide | KOH | Base |

| Methanol/Ethanol | CH₃OH / C₂H₅OH | Solvent |

One documented synthesis for the analogous sodium salt resulted in a yellow solid with a yield of 80%. asianpubs.org

Preparation of Metal Dibutyldithiocarbamate Complexes

This compound serves as an excellent ligand for forming stable complexes with a wide variety of transition metals. wikipedia.org These complexes have applications in materials science and catalysis. nih.govacs.org

A common and straightforward method for preparing metal dibutyldithiocarbamate complexes is through a precipitation reaction. acs.org This involves preparing a solution of the this compound ligand, typically in water or an alcohol, and adding it to a solution of a soluble metal salt (e.g., zinc chloride, silver nitrate). acs.org The metal dithiocarbamate complex, being insoluble, precipitates out of the solution. acs.org

The general reaction is:

n K⁺[(C₄H₉)₂NCS₂]⁻ + MClₙ → M[(C₄H₉)₂NCS₂]ₙ(s) + n KCl

The resulting precipitate is then collected by filtration, washed to remove impurities like potassium chloride, and dried. acs.org This method is widely used due to its simplicity and the high stability of the resulting metal complexes. nih.gov

Metal Salt Solution to Ligand Addition

A prevalent and direct method for the synthesis of metal dithiocarbamate complexes involves the addition of a metal salt solution to a solution of the dithiocarbamate ligand, such as this compound. nih.gov This technique is widely employed for its straightforwardness and efficiency in producing a variety of coordination compounds. erpublications.com

The general procedure commences with the dissolution of the this compound ligand in a suitable solvent, commonly an alcohol like ethanol. sysrevpharm.org Separately, a solution of a metal salt (e.g., metal chlorides) is prepared, often in the same solvent to ensure miscibility. sysrevpharm.org The metal salt solution is then added to the ligand solution. This order of addition, while sometimes interchangeable, is a common approach. nih.gov The reaction is typically conducted with a specific stoichiometric ratio, frequently a 2:1 molar ratio of the dithiocarbamate ligand to the metal salt, to favor the formation of complexes where the metal ion is coordinated by two dithiocarbamate ligands. sysrevpharm.org

The reaction mixture may be stirred at room temperature or heated under reflux to facilitate the reaction and ensure its completion. sysrevpharm.org For instance, a mixture can be refluxed for several hours. sysrevpharm.org Upon completion of the reaction, the resulting metal dithiocarbamate complex, which is often insoluble in the reaction medium, precipitates out of the solution. nih.govsysrevpharm.org The solid product is then collected by filtration, washed with appropriate solvents like methanol and diethyl ether to remove any unreacted starting materials and by-products, and subsequently dried. sysrevpharm.org

This method is versatile and has been used to synthesize a wide array of transition metal dithiocarbamate complexes, leading to products with varying geometries, such as tetrahedral or square planar, depending on the metal ion. erpublications.comnih.gov

Synthesis of Binuclear and Heteroleptic Complexes

The synthesis of more complex architectures such as binuclear and heteroleptic dithiocarbamate complexes often builds upon fundamental coordination reactions. Binuclear complexes contain two metal centers, while heteroleptic complexes incorporate more than one type of ligand.

A notable example is the synthesis of binuclear ruthenium(III) dithiocarbamate complexes. mdpi.com One established method involves the reaction of a ruthenium salt, such as RuCl₃, with a dithiocarbamate salt. researchgate.net This reaction can yield a mixture of mononuclear and binuclear species from which the desired binuclear complexes can be isolated chromatographically. mdpi.com This route can lead to the formation of different isomers, designated as α and β, which can be interconverted. mdpi.com

A more targeted strategy has been developed for creating heteroleptic binuclear complexes, which offers the potential to fine-tune the properties of the final compound. mdpi.combris.ac.uk This synthetic approach involves a multi-step process:

Synthesis of a Bimetallic Precursor: A precursor containing two metal atoms is first synthesized. For example, a bimetallic oxidized precursor can be prepared and then used for subsequent ligand exchange reactions. mdpi.comresearchgate.net

Ligand Addition: The heteroleptic complexes are then synthesized through the direct addition of different dithiocarbamate salts to this bimetallic precursor. mdpi.com This allows for the controlled introduction of various dithiocarbamate ligands into a single binuclear structure.

The resulting binuclear complexes often exhibit interesting magnetic properties due to the proximity of the two metal centers, which can lead to spin pairing. mdpi.com The structure and properties of these complexes are highly dependent on the specific dithiocarbamate ligands used. researchgate.net

Table 1: Examples of Synthesized Binuclear Ru(III) Dithiocarbamate Complexes

| Complex Type | Synthetic Strategy | Precursors | Key Feature | Reference |

|---|---|---|---|---|

| Homoleptic | Addition of DTC salt to RuCl₃ | RuCl₃, Dithiocarbamate Salt | Forms α and β isomers | mdpi.com, researchgate.net |

Formation of Modified Dithiocarbamate Derivatives and Adducts

The core dithiocarbamate structure can be chemically modified to create a wide range of derivatives with tailored properties. These modifications can involve altering the substituent groups on the nitrogen atom or reacting the dithiocarbamate moiety itself.

One approach involves synthesizing dithiocarbamate ligands from more complex or functionalized amines. For instance, a chiral dithiocarbamate ligand, triethylammonium (B8662869) 1-phenyl-1,2,3,4-tetrahydroisoquinoline (B142631) dithiocarbamate, was prepared by reacting (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline with carbon disulfide in the presence of triethylamine. nih.gov This modified ligand was then used to synthesize a series of new chiral metal (Ni(II), Sn(II)) dithiocarbamate complexes. nih.gov Similarly, reacting 2-((2,3-dimethylphenyl)amino)benzoic acid with carbon disulfide and potassium hydroxide yields a new functionalized ligand, potassium (2-carboxyphenyl)(2,3-dimethylphenyl)carbamodithioate, which can then be used to form various metal complexes. researchgate.net

Another avenue of modification is the formation of adducts, where the dithiocarbamate group is incorporated into a larger molecular structure. A notable example is the light-catalyzed reaction of dithiocarbamates in a solvent like cyclohexane, which can lead to the formation of dithiocarbamate-containing lactams. nih.gov This process demonstrates the reactivity of the dithiocarbamate group and its potential for use in synthesizing more complex organic intermediates. nih.gov

Table 2: Examples of Modified Dithiocarbamate Derivatives

| Derivative Type | Synthetic Method | Starting Materials | Resulting Product | Reference |

|---|---|---|---|---|

| Chiral Ligand | Reaction of a chiral amine with CS₂ | (1S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline, CS₂, Triethylamine | Triethylammonium 1-phenyl-1,2,3,4-tetrahydroisoquinoline dithiocarbamate | nih.gov |

| Functionalized Ligand | Reaction of a functionalized amine with CS₂ and KOH | 2-((2,3-Dimethylphenyl)amino)benzoic acid, CS₂, KOH | Potassium (2-carboxyphenyl)(2,3-dimethylphenyl)carbamodithioate | researchgate.net |

Coordination Chemistry and Complexation Behavior

Chelating Properties of the Dibutyldithiocarbamate Anion.nih.govbiosynth.comnih.gov

The dibutyldithiocarbamate anion (dbdtc⁻) is a powerful chelating agent, readily forming stable complexes with a wide array of metal ions. nih.govnih.gov Its effectiveness stems from the presence of two sulfur donor atoms, which can simultaneously bind to a single metal center, creating a stable ring structure known as a chelate. nih.gov This chelation significantly enhances the stability of the resulting metal complex compared to coordination with monodentate ligands.

The dibutyldithiocarbamate anion demonstrates remarkable versatility in its ability to form stable complexes with a broad spectrum of metal ions. nih.gov This includes transition metals, main group metals, lanthanides, and actinides. nih.gov This wide-ranging reactivity is a direct consequence of the favorable electronic and structural characteristics of the dithiocarbamate (B8719985) ligand. The ability of the two sulfur atoms to form a stable five-membered chelate ring with a metal ion is a primary driving force for complexation. nih.gov

The dithiocarbamate ligand is also known to stabilize metals in various oxidation states, sometimes including unusually high ones such as Fe(IV), Co(IV), Ni(III), and Cu(III). wikipedia.org This stabilizing effect is attributed to the ligand's ability to delocalize charge and accommodate the electronic requirements of the metal center. nih.gov The lipophilic nature of the dibutyldithiocarbamate ligand, imparted by the butyl groups, often results in metal complexes with good solubility in organic solvents. nih.gov

The general synthetic route to these complexes often involves a straightforward metathesis reaction between an alkali metal dithiocarbamate, such as potassium dibutyldithiocarbamate, and a salt of the desired metal. wikipedia.org

Here is a table summarizing the complexation of dibutyldithiocarbamate with various metal ions:

| Metal Ion | Typical Oxidation State in Complex | Known Geometries |

| Copper (Cu) | +1, +2, +3 mdpi.commdpi.com | Square Planar, Distorted Trigonal Bipyramidal mdpi.com |

| Zinc (Zn) | +2 nih.gov | Tetrahedral, Dimeric wikipedia.org |

| Nickel (Ni) | +2, +3 nih.govwikipedia.org | Square Planar, Octahedral nih.gov |

| Iron (Fe) | +2, +3, +4 wikipedia.org | Octahedral wikipedia.org |

| Cobalt (Co) | +2, +3, +4 wikipedia.org | Octahedral wikipedia.org |

| Platinum Group Metals | Various | Square Planar, Octahedral mdpi.com |

Coordination Modes and Geometries.nih.govwikipedia.org

The dibutyldithiocarbamate ligand can adopt several coordination modes when binding to a metal center, leading to a variety of molecular geometries. The specific mode of coordination is influenced by factors such as the nature of the metal ion, its oxidation state, the steric hindrance of the ligands, and the presence of other ligands in the coordination sphere.

In the monodentate coordination mode, only one of the two sulfur atoms of the dibutyldithiocarbamate ligand binds to the metal center. nih.govnih.gov This mode is less common than bidentate chelation because the formation of a chelate ring is entropically favored. nih.gov However, monodentate coordination can occur, particularly in cases of significant steric crowding around the metal center, which may prevent the close approach required for chelation. It can also be observed in complexes where the metal center's coordination sphere is already saturated with other ligands.

Bidentate coordination is the most prevalent mode for the dibutyldithiocarbamate ligand. nih.govwikipedia.org In this arrangement, both sulfur atoms bind to the same metal ion, forming a stable four-membered chelate ring. nih.gov This symmetrical chelation typically results in equal or very similar metal-sulfur bond lengths. nih.gov The geometry of the resulting complex depends on the coordination number of the metal ion and the number of dithiocarbamate ligands. For example, a metal ion with two bidentate dithiocarbamate ligands can form a square planar or tetrahedral complex, while three such ligands will lead to an octahedral geometry. nih.gov

Anisobidentate coordination is an intermediate mode between monodentate and bidentate, where both sulfur atoms are bonded to the metal center, but with significantly different metal-sulfur bond lengths. nih.govnih.gov This asymmetry can arise from electronic effects within the complex or from steric constraints.

The dibutyldithiocarbamate ligand can also act as a bridging ligand, where it coordinates to two different metal centers simultaneously. nih.govresearchgate.net This can occur in several ways. For instance, one sulfur atom can bind to one metal center while the other sulfur atom binds to a second metal center. Alternatively, the ligand can chelate to one metal center and also use one of its sulfur atoms to bridge to an adjacent metal. This bridging capability allows for the formation of polynuclear or polymeric structures. mdpi.com

Here is a table summarizing the coordination modes of the dibutyldithiocarbamate ligand:

| Coordination Mode | Description |

| Monodentate | Only one sulfur atom is bonded to the metal center. nih.gov |

| Bidentate | Both sulfur atoms are bonded to the same metal center, forming a chelate ring. nih.gov |

| Anisobidentate | Both sulfur atoms are bonded to the same metal center, but with unequal bond lengths. nih.gov |

| Bridging | The ligand coordinates to two or more different metal centers. researchgate.net |

Influence of Metal Ion and Ligand-to-Metal Ratio on Geometry

The geometry of metal dibutyldithiocarbamate complexes is profoundly influenced by the identity of the metal ion and the ligand-to-metal ratio. Dithiocarbamate ligands can facilitate various geometries, including octahedral, square planar, and tetrahedral, depending on the electronic preference of the central metal. nih.gov The structural framework of these complexes is defined by the ligand's binding properties, which can range from simple chelation to more complex bridging modes. sysrevpharm.org

The ligand-to-metal ratio is a critical determinant of the final structure. A common method for synthesizing these complexes involves reacting two equivalents of the potassium dithiocarbamate salt with one equivalent of a metal salt, typically yielding a 1:2 metal-to-ligand complex. sysrevpharm.orgresearchgate.net This ratio often leads to the formation of neutral, homoleptic complexes with the general formula M(S₂CNR₂)₂, where M is a divalent metal. However, the specific coordination number and geometry are metal-dependent. For instance, with a 1:2 metal-to-ligand ratio, Ni(II) and Cu(II) tend to form four-coordinate, square planar complexes, whereas Zn(II) typically adopts a four-coordinate, tetrahedral geometry. rsc.org

The table below summarizes the typical geometries observed for various metal ions complexed with dithiocarbamate ligands.

| Metal Ion | Typical Ligand-to-Metal Ratio | Common Coordination Geometry | Example Compound Type |

| Ni(II) | 2:1 | Square Planar | [Ni(S₂CN(C₄H₉)₂)₂] |

| Cu(II) | 2:1 | Square Planar | [Cu(S₂CN(C₄H₉)₂)₂] |

| Zn(II) | 2:1 | Tetrahedral | [Zn(S₂CN(C₄H₉)₂)₂] |

| Co(III) | 3:1 | Octahedral | [Co(S₂CN(C₄H₉)₂)₃] |

| Fe(III) | 3:1 | Octahedral | [Fe(S₂CN(C₄H₉)₂)₃] |

| Ru(III) | 2:1 or 3:1 | Octahedral | [Ru(S₂CN(C₄H₉)₂)₃] |

Formation and Stability of Metal-Potassium Dibutyldithiocarbamate Complexes

Dithiocarbamates are recognized as highly versatile monoanionic chelating ligands that readily form stable complexes with a vast range of metals, including transition metals, main group elements, lanthanides, and actinides. researchgate.netnih.gov The formation of these complexes is typically achieved through a straightforward salt metathesis reaction, where a soluble this compound salt is reacted with a metal salt in a suitable solvent like ethanol. sysrevpharm.orgwikipedia.org

The resulting complexes exhibit considerable stability. nih.gov This stability is significant as complexation with metal ions can inhibit the degradation pathways, such as acid-catalyzed hydrolysis, that uncomplexed dithiocarbamates might undergo in certain environments. researchgate.net Studies have shown that the formation of metal-dithiocarbamate complexes enhances their persistence. researchgate.net The stability constants for various metal diethyldithiocarbamate (B1195824) complexes have been determined potentiometrically, confirming the formation of robust coordination compounds. chemicalpapers.com This inherent stability is attributed to the strong chelate effect of the bidentate sulfur-donor ligand. nih.gov

Transition Metal Complexes

This compound forms stable and well-defined complexes with virtually all transition elements. researchgate.netnih.gov These complexes are of significant interest due to their diverse coordination chemistry and electronic properties. researchgate.net The synthesis is often straightforward, involving the reaction of an alkali metal dithiocarbamate with a metal halide. wikipedia.org

The dithiocarbamate ligand is capable of stabilizing transition metals in a variety of oxidation states, sometimes stabilizing unusually high states such as Fe(IV), Co(IV), Ni(III), and Cu(III). wikipedia.org This is attributed to the electronic flexibility of the ligand, which can delocalize electron density. nih.gov Copper, in particular, forms a rich series of complexes in the +1, +2, and +3 oxidation states. researchgate.net Homoleptic complexes, where the dithiocarbamate is the only ligand type, are common, often having the formula M(R₂dtc)ₙ where n is typically 2 or 3. wikipedia.org For example, Ni(II), Cu(II), and Zn(II) readily form bis(dithiocarbamate) complexes, [M(S₂CNR₂)₂]. rsc.orgnih.gov Technetium and rhenium also form stable complexes, notably with the nitrido core [MN]²⁺, leading to square pyramidal species like [TcN(dtc)₂]. nih.gov

Main Group Metal Complexes

The versatility of the dithiocarbamate ligand extends to the main group elements, with which it forms stable complexes. researchgate.netresearchgate.net The coordination chemistry with these elements can be quite varied, with the ligand stabilizing different oxidation states and coordination geometries. researchgate.net A notable feature in the structural chemistry of main group dithiocarbamate complexes is the occasional observation of bridging coordination modes, which is less common for transition metals. mdpi.com Even minor modifications to the organic substituents on the dithiocarbamate ligand can lead to significant changes in the structure of the resulting main group metal complex. researchgate.net

Mixed-Valence Metal Complexes

Mixed-valence complexes are compounds that contain the same element in more than one oxidation state. wikipedia.org Dithiocarbamate ligands have been shown to support the formation of such systems. A notable example involves copper, where mixed-valence Cu(I)/Cu(II) surface complexes of a dibutyldithiocarbamate derivative have been identified. nih.gov In this system, the complex formation on a malachite surface involved the reduction of some surface Cu(II) to Cu(I), with the dithiocarbamate ligand binding to both oxidation states simultaneously through Cu(I)-S and Cu(II)-O bonds. nih.gov The existence of a range of mixed-valence copper dithiocarbamate complexes, including Cu(I)-Cu(II) and Cu(II)-Cu(III) species, has been noted for their novel physical properties. researchgate.net These complexes are typically classified according to the Robin-Day classification, which categorizes them based on the degree of electronic interaction between the different valence sites. wikipedia.org

Adduct Formation with Lewis Bases

Metal dithiocarbamate complexes can further react with Lewis bases to form adducts, expanding their coordination sphere and modifying their chemical properties. These reactions involve the coordination of a Lewis base, such as a nitrogen or phosphorus donor ligand, to the metal center of the dithiocarbamate complex.

Common Lewis bases used for adduct formation include monodentate ligands like pyridine (B92270) and triphenylphosphine (B44618), as well as bidentate N,N-donor ligands like 2,2'-bipyridine (B1663995) and 1,10-phenanthroline. researchgate.net For example, square planar M(dtc)₂ complexes can react with Lewis bases to form five- or six-coordinate adducts. The formation of these adducts has been demonstrated in various systems. In ruthenium dithiocarbamate chemistry, coordinated dimethyl sulfoxide (B87167) (DMSO), a Lewis base, can be substituted by other bases like chelating phosphine (B1218219) ligands. mdpi.com Similarly, actinide complexes, such as neptunium(IV) chloride, form Lewis base adducts with ligands like acetonitrile (B52724), pyridine, and triphenylphosphine oxide. rsc.org This formation of Lewis base adducts alters the steric and electronic environment around the metal ion, which can influence the complex's reactivity and stability. researchgate.net

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for investigating the electronic structure and properties of molecules from first principles. These methods are crucial for understanding the geometry, stability, and reactivity of dithiocarbamate (B8719985) ligands and their complexes.

Density Functional Theory (DFT) has become a primary method for studying dithiocarbamate systems due to its balance of accuracy and computational efficiency. Researchers use DFT to predict and analyze various molecular properties.

Geometric Structure Optimization: DFT calculations are frequently used to determine the most stable three-dimensional structure of dithiocarbamate ligands and their metal complexes. For instance, studies on various Ni(II) dithiocarbamates, including those with butyl groups, have used DFT to confirm the square planar geometry around the nickel center. jyu.fi Similarly, calculations on the diethyldithiocarbamate (B1195824) anion have established its structure. acs.org These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which are often in close agreement with experimental data from X-ray crystallography. jyu.firsc.org

Electronic Properties: DFT is also employed to calculate key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. For example, DFT calculations on a series of Ni(II) dithiocarbamate complexes revealed HOMO-LUMO energy gaps ranging from 1.761 eV to 2.014 eV, providing insight into their electronic structure and relative stability. researchgate.net

Table 1: Representative DFT Calculation Results for Dithiocarbamate Systems

| Compound/System | Computational Method | Key Findings |

| Zinc(II) diethyldithiocarbamate | DFT (B3LYP/6-31G(d)) | Predicted a distorted tetrahedral coordination structure around the Zinc atom. acs.org |

| Copper(II) diethyldithiocarbamate | DFT (B3LYP/6-31G(d)) | Calculated a slightly distorted square planar arrangement for the complex. acs.org |

| Ni(II) dithiocarbamate complexes | DFT | Confirmed a distorted square planar configuration around the Nickel atom. researchgate.net |

| Chiral Ni(II) dithiocarbamate | DFT | Corroborated a square planar coordination geometry suggested by spectral data. rsc.org |

Beyond DFT, other quantum chemical methods are available for theoretical investigations, each with its own set of advantages and limitations.

Ab Initio Methods: These methods, such as Hartree-Fock (HF), derive results directly from theoretical principles without the use of experimental data. nih.gov They are highly accurate but also computationally demanding, which often limits their application to smaller molecules. For larger systems like dithiocarbamate complexes, their use can be impractical. rsc.org

Semi-Empirical Methods: These methods are based on the same foundational formalism as ab initio methods but introduce approximations and use parameters derived from experimental data to simplify calculations. rsc.orgmdpi.com This makes them significantly faster than DFT or ab initio methods, allowing for the study of very large molecular systems or for high-throughput screening. rsc.org However, their accuracy is dependent on the molecule under investigation being similar to the molecules used in the parameterization dataset. mdpi.com

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for studying the behavior of molecules over time, providing insights into their interactions, stability, and conformational changes.

Molecular Docking: This technique predicts the preferred orientation of one molecule when bound to another to form a stable complex. In the context of dithiocarbamates, docking studies have been used to understand how these molecules interact with biological targets, such as proteins. rsc.orgnih.govfrontiersin.org For instance, studies have docked dithiocarbamate compounds into the active sites of enzymes to elucidate potential inhibition mechanisms. nih.gov

Electronic Structure Analysis

A detailed analysis of the electronic structure provides a deeper understanding of a molecule's reactivity and bonding characteristics.

Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution within a molecule. researchgate.net They are used to identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

In MEP maps, regions of negative electrostatic potential are typically colored red, indicating an excess of electron density, while regions of positive potential are colored blue. For dithiocarbamate ligands, MEP analysis consistently shows a high concentration of negative potential around the two sulfur atoms of the -CS₂ group. researchgate.net This highlights the sulfur atoms as the primary sites for nucleophilic attack and coordination with positively charged metal ions, which is fundamental to their strong chelating ability. mdpi.com

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the bonding and electronic structure within a molecule. It translates the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. nih.gov

NBO analysis can quantify the contribution of atomic orbitals to specific bonds. For example, an NBO analysis might reveal that a C-C sigma bond is formed from the interaction of two sp¹·⁸ hybrid orbitals. nih.gov It also calculates the occupancy of these orbitals and the stabilization energy associated with donor-acceptor interactions (e.g., the interaction between a filled lone pair orbital and an empty antibonding orbital), which are key to understanding delocalization and resonance effects within the molecule. nih.gov In dithiocarbamates, this analysis can clarify the nature of the C-N and C-S bonds and the extent of electron delocalization across the N-C-S₂ framework, which is crucial for their stability and reactivity. nih.gov

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography separates components of a mixture for analysis. It involves a stationary phase and a mobile phase, and the separation is based on the differential distribution of the analytes between these two phases. youtube.comyoutube.com

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture. Several HPLC-based methods have been developed for the analysis of dithiocarbamates. For instance, reverse-phase HPLC (RP-HPLC) is commonly used. In one method, a C18 column (e.g., Nucleosil RP-18) can be employed to separate dithiocarbamate (B8719985) complexes. encyclopedia.pub The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) and a buffer solution, with detection typically carried out using a UV detector. encyclopedia.pubeurekaselect.com For example, a method for simultaneous determination of sodium benzoate (B1203000) and potassium sorbate (B1223678) used a mobile phase of acetonitrile-phosphate buffer (pH=3.5) in an 8:92 (v/v) ratio with UV detection at 260 nm for potassium sorbate. researchgate.net While this method is for a different potassium salt, similar principles can be applied to potassium dibutyldithiocarbamate. The versatility of HPLC allows for the analysis of dithiocarbamates that are thermally unstable or not easily volatilized, which can be a limitation for gas chromatography. encyclopedia.pub

Table 1: Example HPLC Conditions for Dithiocarbamate-related Analysis

| Parameter | Condition | Source |

| Column | Nucleosil RP-18 | encyclopedia.pub |

| Mobile Phase | Acetonitrile / Phosphate Buffer | researchgate.net |

| Detection | UV Spectrophotometry | encyclopedia.pubnih.gov |

| Application | Separation of dithiocarbamate complexes | encyclopedia.pub |

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a standard and highly sensitive method for the analysis of total dithiocarbamate content. encyclopedia.pubmdpi.com Since dithiocarbamates like this compound are generally non-volatile and thermally labile, direct analysis is not feasible. The common approach involves the acidic hydrolysis of the dithiocarbamate to produce carbon disulfide (CS₂). nih.govthermofisher.com This reaction is typically facilitated by treating the sample with an acid, such as hydrochloric acid, often in the presence of a reducing agent like stannous chloride, and heating the mixture. nih.govthermofisher.com

The volatile carbon disulfide is then extracted into an organic solvent, such as isooctane, and injected into the GC-MS system. nih.govthermofisher.com The GC separates the CS₂ from other volatile components, and the MS detects and quantifies it. The amount of carbon disulfide detected is stoichiometrically related to the original dithiocarbamate concentration. thermofisher.com Headspace GC-MS is also a specified method for analyzing dithiocarbamate pesticides in water by measuring the decomposed carbon disulfide. shimadzu.com This method provides high selectivity and sensitivity, with the mass spectrometer often operating in selected ion monitoring (SIM) mode for enhanced specificity. nih.govthermofisher.com

Table 2: Typical GC-MS Parameters for Dithiocarbamate Analysis via CS₂

| Parameter | Condition | Source |

| Derivatization | Acid hydrolysis to Carbon Disulfide (CS₂) | nih.govthermofisher.com |

| Instrument | Gas Chromatograph-Mass Spectrometer | nih.govshimadzu.com |

| Injection Mode | Split or Headspace | nih.govshimadzu.com |

| Carrier Gas | Helium | nih.govresearchgate.net |

| Detection | Mass Spectrometry (often in SIM mode) | nih.govthermofisher.com |

| **Quantification Ion (for CS₂) ** | m/z 76 | nih.gov |

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid method used for the qualitative and semi-quantitative analysis of dithiocarbamates. akjournals.comresearchgate.net In TLC, a thin layer of adsorbent material, such as silica (B1680970) gel or cellulose (B213188), coated on a plate serves as the stationary phase. youtube.comakjournals.com The sample is spotted on the plate, which is then placed in a chamber with a suitable mobile phase. The separation occurs as the mobile phase moves up the plate by capillary action, and different components travel at different rates. youtube.comyoutube.com

Ligand Exchange Chromatography (LEC) is a separation technique based on the formation of labile complexes between ligands in the stationary or mobile phase and a central metal ion. pageplace.de Dithiocarbamates are powerful chelating agents that form stable complexes with a wide variety of metal ions due to the presence of two sulfur donor atoms. mdpi.com This property makes them suitable for LEC.

In this technique, a stationary phase can be loaded with a metal ion, such as copper(II). When a sample containing dithiocarbamates is introduced, the dithiocarbamate anions can displace weaker ligands and coordinate with the metal ions on the stationary phase. Elution is then achieved by using a mobile phase containing a stronger ligand (e.g., ammonia) that displaces the dithiocarbamate from the column. pageplace.de Alternatively, the metal ion can be added to the mobile phase, forming uncharged complexes with the dithiocarbamate ligands, which are then separated on a nonpolar stationary phase like C18. pageplace.de The strength of the metal-dithiocarbamate complex influences the retention time, allowing for the separation of different dithiocarbamate species.

Spectrophotometric Approaches

Spectrophotometric methods are widely used for the quantification of various compounds and can be applied to the analysis of this compound. These methods are often based on colorimetric reactions. A new spectrophotometric method developed for quantifying potassium involves the precipitation of potassium with sodium cobaltinitrite to form potassium sodium cobaltinitrite. researchgate.net The addition of concentrated hydrochloric acid to this precipitate develops a bluish-green color, the intensity of which can be measured spectrophotometrically at a specific wavelength (e.g., 623 nm) and is proportional to the potassium concentration. researchgate.net

Another approach for dithiocarbamates involves their ability to form colored complexes with metal ions. The absorbance of the resulting solution can be measured at the wavelength of maximum absorption to determine the concentration of the dithiocarbamate. While specific protocols for this compound are not detailed in the provided results, the general principle of forming a colored complex and measuring its absorbance is a fundamental spectrophotometric technique applicable to these compounds. nih.gov The turbidimetric determination of potassium is another method, where potassium is precipitated, and the resulting turbidity is measured to determine its concentration. sigmaaldrich.com

Electrochemical Sensing

Electrochemical methods offer a sensitive and promising avenue for the determination of dithiocarbamates. nih.gov These techniques are based on the electroactive nature of the dithiocarbamate moiety. mdpi.comresearchgate.net Various electrochemical sensors have been developed for this purpose.

One approach involves the use of ion-selective electrodes (ISEs). A dithiocarbamate ISE can be constructed using a heterogeneous solid membrane, for example, containing a silver dithiocarbamate salt (e.g., AgTMDTC), silver sulfide (B99878) (Ag₂S), and graphite. nih.govresearchgate.net Such an electrode exhibits a potential response that is dependent on the concentration of the dithiocarbamate anion in the sample solution, allowing for direct potentiometric measurement. nih.govresearchgate.net These electrodes can show a linear response over a wide concentration range, for instance, from 1x10⁻⁶ to 5x10⁻³ mol/L. nih.gov

Voltammetric techniques, such as cyclic voltammetry, are also employed. At inert electrodes like carbon or platinum, dithiocarbamate anions undergo irreversible oxidation. mdpi.comresearchgate.net This electrochemical process can be monitored to detect and quantify the dithiocarbamate. The enhancement of Raman signals through electrochemical processes (EC-SERS) has also been explored for the sensitive detection of dithiocarbamates like thiram (B1682883) at very low concentrations. nih.gov

Considerations for Analyte Stability and Sample Preparation

The accurate detection and quantification of this compound are contingent upon the stability of the analyte during sample collection, storage, and analysis. The inherent instability of dithiocarbamates (DTCs) in aqueous solutions presents a significant challenge in analytical methodologies. nih.gov Factors such as pH and temperature can significantly influence the integrity of the analyte, leading to degradation and the formation of various by-products. Therefore, careful consideration of these parameters is crucial for obtaining reliable and reproducible results.

Influence of pH and Temperature on Stability

The stability of this compound is markedly affected by the pH of the solution. Dithiocarbamic acids are known to be unstable, particularly at low pH, which can lead to the decomposition of the dithiocarbamate moiety. While specific kinetic data for the degradation of this compound across a wide range of pH values is not extensively documented in publicly available literature, general principles for dithiocaramates indicate that acidic conditions promote decomposition. This decomposition can result in the formation of carbon disulfide and the corresponding secondary amine, di-n-butylamine. nih.gov

Conversely, in alkaline aqueous solutions, dithiocarbamate salts are generally more stable. nih.gov However, the long-term stability can still be a concern, and the optimal pH for storage and analysis needs to be empirically determined. Studies on other potassium salts have shown that hydrolytic degradation can follow first-order kinetics and that the rate of degradation can be significantly dependent on the pH of the solution. nih.gov For instance, some compounds exhibit a V-shaped pH-rate profile, with maximum stability at a specific pH. researchgate.net While direct parallels cannot be drawn without specific studies on this compound, it highlights the critical need to control pH during analytical procedures.

Temperature is another critical factor governing the stability of this compound. Elevated temperatures can accelerate the degradation process. Thermal analysis of various dithiocarbamate complexes has shown that decomposition occurs at specific temperature ranges. researchgate.net For instance, thermogravimetric analysis (TGA) of potassium bicarbonate-contaminated cellulose shows that the presence of the potassium salt can significantly lower the decomposition temperature. usda.gov While not directly analogous, this suggests that the potassium cation can influence thermal stability. A study on the thermal decomposition of various potassium dithiocarbamate salts indicated that they decompose via the formation of thiocyanate (B1210189). researchgate.net The activation energy for the thermal decomposition of related compounds can be determined using techniques like TGA, providing insights into their thermal stability. mdpi.comku.edu For analytical purposes, it is advisable to store samples containing this compound at reduced temperatures to minimize thermal degradation.

Table 1: General Influence of pH and Temperature on Dithiocarbamate Stability

| Parameter | Condition | General Effect on Dithiocarbamate Stability |

| pH | Acidic (Low pH) | Promotes decomposition to carbon disulfide and the corresponding amine. |

| Neutral | Stability is variable and compound-specific. | |

| Alkaline (High pH) | Generally more stable than in acidic conditions. | |

| Temperature | Elevated | Accelerates the rate of degradation. |

| Reduced | Slows down the degradation process, recommended for sample storage. |

Degradation Product Analysis

The analysis of degradation products is essential for understanding the stability of this compound and for developing stability-indicating analytical methods. The degradation of dithiocarbamates can yield several products, the nature of which depends on the degradation conditions.

Under acidic conditions, the primary degradation products are carbon disulfide and di-n-butylamine. nih.gov The detection of carbon disulfide is a common, albeit non-specific, method for the quantification of total dithiocarbamates. nih.gov

Thermal degradation of potassium dithiocarbamates can lead to the formation of potassium thiocyanate. researchgate.net Studies on the thermal decomposition of transition metal dithiocarbamate complexes have also identified metal sulfides as final residues. researchgate.net

In the context of analytical sample preparation, where methylation might be used for derivatization prior to chromatographic analysis, the degradation of the parent compound can lead to an underestimation of its concentration. nih.gov Therefore, the identification and quantification of specific degradation products are crucial.

Modern analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are invaluable for the separation and identification of degradation products. researchgate.netresearchgate.net LC-MS/MS can provide structural information on the degradants, aiding in the elucidation of degradation pathways. researchgate.net For example, in studies of other compounds, LC-MS has been used to identify products of hydrolysis and oxidation. researchgate.net While specific degradation product analysis for this compound under various pH and temperature stresses is not extensively detailed in the literature, the general degradation pathways for dithiocarbamates provide a foundation for what to expect.

Table 2: Potential Degradation Products of this compound

| Degradation Condition | Potential Degradation Products |

| Acidic Hydrolysis | Carbon Disulfide, Di-n-butylamine |

| Thermal Decomposition | Potassium Thiocyanate |

Industrial and Environmental Applications

Role in Polymer Science and Technology

In the realm of polymer science, potassium dibutyldithiocarbamate and its derivatives play crucial roles in enhancing the properties and durability of rubber and plastic materials.

Vulcanization Accelerators

Dithiocarbamates, including the dibutyl derivative, are classified as ultra-fast accelerators for the vulcanization of rubber. lusida.comgoogle.comakrochem.com Vulcanization is a chemical process that converts natural rubber and other synthetic elastomers into more durable materials by forming cross-links between individual polymer chains. acs.org The use of accelerators like this compound significantly reduces the time and temperature required for vulcanization, making the process more efficient and economical. lusida.comwelltchemicals.com

These accelerators function by forming complexes with metal ions, typically zinc, present in the rubber compound, which in turn promotes the cross-linking of rubber molecules. acs.orgwelltchemicals.com They are often used as primary or secondary accelerators in various rubber formulations, including natural rubber (NR), styrene-butadiene rubber (SBR), and ethylene (B1197577) propylene (B89431) diene monomer (EPDM) rubber. lusida.comnih.gov When used as secondary accelerators, they are typically paired with primary accelerators like thiazoles or sulfenamides to achieve an optimal balance of processing safety and cure rate. lusida.comakrochem.com

The use of dithiocarbamate (B8719985) accelerators can lead to vulcanizates with desirable properties such as high tensile strength and good heat aging resistance. nih.govresearchgate.net However, they generally exhibit low scorch safety, meaning the rubber may begin to vulcanize prematurely at processing temperatures. lusida.com They also have limited solubility in rubber compounds, and using them in excess can lead to blooming, where the chemical migrates to the surface of the vulcanized product. lusida.com

Table: Comparison of Accelerator Types in Rubber Vulcanization

| Accelerator Class | General Characteristics | Typical Applications |

| Dithiocarbamates | Ultra-fast cure rate, low scorch safety, can be used at low temperatures. lusida.comakrochem.com | NR latex, dry rubber compounds, often as a secondary accelerator. lusida.com |

| Thiazoles | Medium-fast cure rate, good processing safety. specialchem.com | General-purpose rubbers, often as a primary accelerator. specialchem.com |

| Sulfenamides | Delayed-action accelerators, providing excellent scorch safety. lusida.com | Tire industry and other applications requiring high processing safety. lusida.com |

| Thiurams | Can act as both accelerators and vulcanizing agents (sulfur donors). lusida.com | Low-sulfur and sulfurless curing systems. lusida.com |

Polymer Stabilization and Antioxidant Agents

Beyond vulcanization, dithiocarbamates exhibit antioxidant properties that are beneficial for polymer stabilization. nih.govmdpi.comspecialchem.com Polymers are susceptible to degradation from factors like heat, light, and oxygen, which can lead to a loss of mechanical properties and a shortened lifespan. specialchem.com Antioxidants are additives that inhibit or delay these degradation processes. mdpi.comspecialchem.com

Dithiocarbamate-related compounds can act as powerful antioxidants by scavenging free radicals that initiate and propagate the degradation of polymers. nih.govspecialchem.comnih.gov This action helps to maintain the molecular weight and structural integrity of the polymer, thus preserving its physical and mechanical properties. specialchem.com Some dithiocarbamates are also used as stabilizers in adhesives. akrochem.com The antioxidant activity of these compounds makes them valuable in protecting a wide range of polymers from thermal-oxidative degradation during processing and end-use. youtube.com

Organic Electronics (OLEDs, OPVs, OFETs)

The application of dithiocarbamates extends into the field of organic electronics, which includes devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). In these technologies, thin films of organic semiconducting materials are utilized. The performance and stability of these devices are critically dependent on the morphology and purity of these thin films. While direct applications of this compound are not extensively documented in mainstream literature, the broader class of dithiocarbamates has been explored for various roles in this field. The principles of thin-film deposition and the need for specific material properties open avenues for the use of such compounds, potentially as precursors, interface modifiers, or additives to control film morphology and electronic properties. youtube.com

Applications in Mineral Processing

This compound is a key reagent in the mining industry, specifically in the process of froth flotation for mineral beneficiation.

Froth Flotation Agents

Froth flotation is a widely used method for selectively separating valuable minerals from gangue (waste rock). google.comunacademy.com The process involves grinding the ore into a fine powder, mixing it with water to form a pulp, and then adding specific chemical reagents. google.com One of the most critical types of reagents is the collector. ualberta.caneliti.com

This compound and other dithiocarbamates act as effective collectors for various sulfide (B99878) minerals, including those of copper, lead, zinc, nickel, and precious metals like gold and silver. google.comgoogle.combin-commerce.com The collector adsorbs onto the surface of the target mineral particles, rendering them hydrophobic (water-repellent). neliti.combin-commerce.com When air is bubbled through the pulp, these hydrophobic particles attach to the air bubbles and rise to the surface, forming a mineral-rich froth that can be skimmed off. google.com911metallurgist.com

Dithiocarbamates are known for their strong collecting power and are often used in alkaline circuits. mdpi.comausimm.com They can be used alone or in combination with other collectors, such as xanthates, to enhance recovery and selectivity. google.com The choice of collector and other flotation reagents depends on the specific ore composition and the desired separation. google.com

Table: Common Collectors in Froth Flotation

| Collector Type | Chemical Family | Typical Minerals Floated |

| This compound | Dithiocarbamate | Sulfide ores of copper, lead, zinc, nickel, gold, silver. google.comgoogle.com |

| Potassium Amyl Xanthate | Xanthate | Sulfide ores of copper, lead, zinc, gold, silver. bin-commerce.com |

| Dithiophosphates | Dithiophosphate | Sulfide ores, particularly effective for copper and zinc. ausimm.com |

| Thionocarbamates | Thionocarbamate | Copper and zinc minerals, with good selectivity against iron sulfides. ausimm.com |

Mechanism of Selective Flotation

The effectiveness of this compound as a collector lies in its ability to selectively adsorb onto the surfaces of specific minerals. mdpi.com This selectivity is crucial for separating the desired minerals from the unwanted gangue. neliti.comresearchgate.net

The mechanism of selective adsorption is a complex interplay of chemical and physical interactions. For sulfide minerals, the dithiocarbamate anion forms a chemical bond with the metal ions on the mineral surface. mdpi.com This chemisorption process creates a hydrophobic layer on the mineral, which is essential for its attachment to air bubbles. neliti.com

The selectivity of the flotation process can be controlled by adjusting various parameters, including the pH of the pulp and the use of other reagents like activators and depressants. google.comresearchgate.net For instance, in the separation of different sulfide minerals, a depressant might be used to prevent the flotation of one mineral while allowing another to be collected. researchgate.net The specific chemical structure of the collector, including the alkyl groups in the case of dibutyldithiocarbamate, also influences its collecting power and selectivity for different minerals. ualberta.ca Theoretical studies, such as those using density functional theory (DFT), have been employed to better understand the adsorption mechanisms of collectors like dithiocarbamates on mineral surfaces at a molecular level. mdpi.com

Environmental Remediation and Heavy Metal Management

This compound is a compound that has found applications in the field of environmental remediation, particularly in the management of heavy metal contamination. Its utility in this area stems from its strong ability to bind with various metal ions.

Heavy Metal Chelation and Concentration

The primary mechanism through which this compound aids in environmental cleanup is through chelation. The dithiocarbamate functional group contains two sulfur atoms that can act as a bidentate ligand, meaning they can form two bonds with a single metal ion, creating a stable ring-like structure known as a chelate. mdpi.com This process effectively sequesters the metal ions from the surrounding environment.

This compound is specifically mentioned as a dialkyldithiocarbamate suitable for the removal of nickel from industrial effluents, particularly those containing chelating agents like EDTA which can make metal removal more challenging. nih.gov The formation of a stable nickel-dibutyldithiocarbamate complex facilitates its precipitation and subsequent removal from the aqueous phase. nih.gov While detailed performance data for this compound is not extensively published, related dithiocarbamate compounds have shown high efficiency in reducing heavy metal concentrations in wastewater. For instance, treatment of a chelated waste solution containing nickel has been shown to reduce the nickel concentration significantly. nih.govgoogle.com

Below is a table illustrating the potential efficacy of dithiocarbamate treatment for nickel removal from an industrial effluent, based on data for similar dithiocarbamate compounds.

| Heavy Metal | Initial Concentration (ppm) | Final Concentration (ppm) | Reduction Efficiency (%) |

| Nickel (Ni) | 37 | 0.7 | 98.1 |

| Nickel (Ni) | 16 | 0.7 | 95.6 |

Note: The data is based on the performance of a similar dithiocarbamate as detailed in patent literature; specific performance data for this compound may vary. nih.govgoogle.com

Removal from Environmental Samples

The application of this compound extends to the treatment of various environmental samples, most notably industrial wastewater. A patented process describes its use in a method to remove nickel from effluent that also contains EDTA. nih.govgoogle.com The process involves adjusting the pH of the solution to be highly alkaline and adding a source of calcium ions, followed by the addition of a dialkyldithiocarbamate such as this compound to precipitate the nickel. nih.govgoogle.com This method is effective for treating spent cleaning solutions from industrial processes, which can contain a mixture of heavy metals. nih.gov

Catalytic Applications in Organic Synthesis

The broader class of dithiocarbamate compounds has been explored for its catalytic properties in various organic reactions. However, specific research detailing the catalytic applications of this compound is not extensively documented in the available literature. While potassium-containing compounds, in general, are known to act as catalysts in certain reactions, such as Wittig olefinations and soot combustion, specific examples and performance data for this compound in this context are scarce. scispace.comgoogle.com

Development of Chemical Sensors and Probes

Dithiocarbamate compounds are recognized for their potential in the development of chemical sensors, largely due to their effective chelating properties with a wide range of metal ions. nih.gov

Chromogenic and Redox Sensing

The interaction between dithiocarbamates and metal ions can result in the formation of colored complexes, a property that can be harnessed for chromogenic sensing. This color change can provide a visual indication of the presence and, in some cases, the concentration of a target metal ion. Additionally, the binding of a metal ion can alter the redox properties of the dithiocarbamate complex, which can be detected electrochemically.

While the principles of chromogenic and redox sensing are applicable to dithiocarbamates as a class, specific studies detailing the development and application of sensors based solely on this compound are not prominent in the reviewed scientific literature.

General Agricultural Uses

Dithiocarbamates represent a significant and long-standing class of compounds used in agriculture, primarily for their fungicidal and herbicidal properties. mdpi.com They are valued for their broad spectrum of activity and their multi-site mode of action, which can help in managing the development of resistance in fungal pathogens. europa.eu Common examples of dithiocarbamate fungicides include mancozeb, maneb, and ziram. mdpi.comeuropa.eu

As a member of the dithiocarbamate family, this compound possesses the characteristic chemical structure that confers biocidal activity. However, while the general utility of dithiocarbamates in agriculture is well-established, specific research data on the efficacy of this compound as a standalone agricultural fungicide or herbicide, including details on the crops it is used on and its effectiveness against specific pests and weeds, is not widely available in the public domain. The regulation and use of specific dithiocarbamates can vary, and their residues in food products are monitored. eurl-pesticides.eu

Antifouling and Electroplating Applications

The application of this compound in the fields of antifouling and electroplating is not extensively documented in publicly available scientific and industrial literature. While dithiocarbamates as a chemical class possess properties that could theoretically be relevant to these applications—such as biocidal activity for antifouling and metal-chelating capabilities for electroplating—their use in these specific contexts, particularly the potassium salt, does not appear to be a widespread or established practice.

Marine antifouling coatings typically rely on biocides like cuprous oxide and, historically, organotin compounds to prevent the settlement of marine organisms. researchgate.netmarine-research-journal.org Current research into environmentally friendly alternatives is exploring natural products, photocatalytic coatings, and biocide-free, foul-release surfaces. nih.gov Within this body of research, this compound is not prominently featured as a primary or auxiliary antifouling agent. researchgate.netmarine-research-journal.orgnih.govresearchgate.netscispace.com

Similarly, in the realm of electroplating, various complexing agents are used to control the deposition of metal ions onto a substrate. However, a review of literature on electroplating bath formulations for metals such as potassium does not indicate the use of this compound as a common additive or complexing agent. bohrium.comresearchgate.netrsc.orgrsc.org

Lubricant Additives and Tribological Performance

Dithiocarbamates are a well-established class of lubricant additives, prized for their antiwear (AW) and extreme pressure (EP) properties. These additives are crucial in preventing direct metal-to-metal contact under high loads, thereby protecting machinery components from wear and seizure. They function by chemically reacting with metal surfaces at elevated temperatures and pressures to form a sacrificial protective film.

The tribological performance of these additives is often evaluated using standardized tests like the four-ball wear test (ASTM D2266 for wear, ASTM D2783 for extreme pressure). ducom.com These tests measure parameters such as the wear scar diameter (WSD), the coefficient of friction (CoF), and the weld point, which is the load at which the lubricant film fails and the metal surfaces weld together.

Research Findings on Dithiocarbamate Lubricant Additives:

Antiwear and Extreme Pressure Properties: Dithiocarbamates are effective at reducing wear and increasing the load-carrying capacity of lubricants. The sulfur and nitrogen atoms in the dithiocarbamate ligand play a key role in forming a protective tribofilm on the metal surface. This film has a lower shear strength than the base metal, which helps to reduce friction and prevent catastrophic failure under extreme pressure conditions.

Synergistic Effects: The performance of dithiocarbamates can be significantly enhanced when used in combination with other additives. For example, synergistic effects have been observed between ZDDP and ionic liquids, leading to a significant reduction in friction and wear. researchgate.net Similarly, combinations of tin dialkyldithiocarbamates and organic borates have shown better antiwear protection than either component used alone. osti.gov

Mechanism of Action: The effectiveness of dithiocarbamate additives is attributed to their ability to decompose at frictional hotspots and react with the metal surface to form a protective layer. This layer, often composed of metal sulfides and phosphates (in the case of ZDDP), prevents direct asperity contact and minimizes adhesive wear.

The following tables present representative data illustrating the typical performance of lubricants containing dithiocarbamate additives in four-ball tests. While this data is based on dithiocarbamates other than the specific potassium salt, it serves to demonstrate the expected tribological benefits.

Table 1: Representative Antiwear Performance of Dithiocarbamate Additives (Four-Ball Test, ASTM D2266 Conditions)

| Lubricant Formulation | Wear Scar Diameter (mm) | Coefficient of Friction |

| Base Oil | 0.85 | 0.12 |

| Base Oil + 1% Dithiocarbamate | 0.45 | 0.08 |

| Base Oil + 1% Dithiocarbamate + Synergist | 0.35 | 0.07 |

Note: Data is illustrative and based on typical performance of metal dithiocarbamate additives.

Table 2: Representative Extreme Pressure Performance of Dithiocarbamate Additives (Four-Ball Test, ASTM D2783 Conditions)

| Lubricant Formulation | Last Non-Seizure Load (kg) | Weld Point (kg) |

| Base Oil | 80 | 120 |

| Base Oil + 2% Dithiocarbamate | 160 | 250 |

| Base Oil + 2% Dithiocarbamate + Synergist | 200 | 315 |

Note: Data is illustrative and based on typical performance of metal dithiocarbamate additives. ducom.comresearchgate.net

Environmental Fate and Degradation Studies

Degradation Pathways under Various Conditions

The stability of potassium dibutyldithiocarbamate is highly dependent on the surrounding environmental matrix, including pH, the presence of oxidizing agents, and exposure to light and heat.

Dithiocarbamate (B8719985) salts are known to undergo hydrolysis, with the rate being significantly influenced by pH. Under acidic conditions, these compounds tend to hydrolyze rapidly. The primary breakdown products identified from the hydrolysis of dithiocarbamates are the corresponding secondary amine and carbon disulfide. In the case of this compound, these products would be dibutylamine (B89481) and carbon disulfide nih.govcdnsciencepub.com. The general instability of dithiocarbamates in acidic environments suggests that hydrolysis is a key degradation pathway in acidic soils and water bodies.

Oxidation represents a significant degradation pathway for this compound, particularly in aqueous solutions. The presence of dissolved oxygen can lead to the decomposition of the compound during storage or upon its release into the environment google.com. The oxidative process results in the formation of a water-insoluble product, tetrabutyl thiuram disulfide. This transformation not only reduces the concentration of the parent compound but also introduces a new substance with different chemical properties and potential environmental effects google.com.

Exposure to ultraviolet (UV) radiation can induce the degradation of dithiocarbamates. Studies on the iron(III) complex of dibutyldithiocarbamate have shown that decomposition occurs upon UV irradiation. The degradation of the iron complex leads to the formation of products such as tetrabutylthiuram disulfide (TBTD) and subsequently tetrabutylthiuram monosulfide (TBTM) tue.nl. While this research was conducted on a metal complex, it indicates that the dibutyldithiocarbamate ligand itself is susceptible to photolytic transformation. The rate of photolysis can be influenced by the polarity of the solvent, with degradation observed to be faster in more polar solvents like methanol (B129727) compared to chloroform (B151607) tue.nl.

This compound is susceptible to decomposition at elevated temperatures. Research on various potassium salts of dithiocarbamates indicates a common thermal decomposition pathway that proceeds via the formation of thiocyanate (B1210189) researchgate.net. When metal complexes of dithiocarbamates, such as zinc dibutyldithiocarbamate, are heated to decomposition, they emit toxic fumes containing nitrogen and sulfur oxides nih.gov. The final solid residue from the thermal degradation of metal dithiocarbamate complexes is often the corresponding metal sulfide (B99878) or oxide atamanchemicals.comwikipedia.orgresearchgate.net.

Identification and Characterization of Degradation Products

The degradation of this compound results in several distinct chemical entities, depending on the degradation pathway.

Hydrolytic degradation under acidic conditions yields dibutylamine and carbon disulfide nih.govcdnsciencepub.com. The oxidative degradation pathway, particularly in aqueous solutions, produces tetrabutyl thiuram disulfide google.com. Photolytic degradation, as observed with the iron complex, also yields tetrabutylthiuram disulfide (TBTD), which can be further transformed into tetrabutylthiuram monosulfide (TBTM) tue.nl. The thermal decomposition of potassium dithiocarbamate salts is predicted to form thiocyanates researchgate.net, while metal complexes typically yield metal sulfides or oxides and various gaseous products like nitrogen and sulfur oxides nih.govresearchgate.net.

| Degradation Pathway | Key Conditions | Identified Degradation Products |

| Hydrolysis | Acidic pH | Dibutylamine, Carbon Disulfide nih.govcdnsciencepub.com |

| Oxidation | Aqueous solution with dissolved oxygen | Tetrabutyl thiuram disulfide google.com |

| Photolysis | UV radiation | Tetrabutylthiuram disulfide (TBTD), Tetrabutylthiuram monosulfide (TBTM) (from iron complex) tue.nl |

| Thermal Degradation | High temperature | Thiocyanate (from potassium salt), Nitrogen oxides, Sulfur oxides, Metal sulfides/oxides (from metal complexes) nih.govresearchgate.netresearchgate.net |

Influence of Metal Complexation on Degradation

Dithiocarbamates, including dibutyldithiocarbamate, are strong chelating agents that form stable complexes with a wide range of metal ions researchgate.netnih.gov. This complexation has a profound effect on the environmental fate and persistence of the dithiocarbamate ligand.

The formation of metal-dithiocarbamate complexes can significantly inhibit degradation pathways such as acid-catalyzed hydrolysis and oxidation researchgate.net. The stability of these complexes slows down the transformation reactions, leading to increased persistence of the dithiocarbamate in the environment. Copper(II) ions, in particular, form highly stable complexes with dithiocarbamates, and have been shown to dramatically increase their half-lives in water, irrespective of the pH researchgate.net. When complexed with a metal, the dithiocarbamate is less available to undergo the rapid degradation that is typical for the uncomplexed form in acidic or oxidative environments. This stabilization means that the release of dithiocarbamates into environments rich in certain trace metals could lead to longer persistence than would otherwise be expected researchgate.net.

Migration and Release Studies from Polymeric Materials

The potential for chemical substances to migrate from polymeric materials into their surrounding environment is a critical aspect of material science and safety assessment, particularly for applications involving direct contact with food, water, or biological systems. This compound, used as an accelerator in the vulcanization of rubber and as a chelating agent, is one such compound whose migration from polymeric matrices warrants detailed investigation. Studies on the release of dithiocarbamates from materials like rubber and plastic provide insights into the factors governing this process and the potential for human and environmental exposure.

Studies have demonstrated that dithiocarbamate accelerators can and do migrate from rubber products. For instance, research on natural rubber latex vulcanizates has shown the release of dithiocarbamates into artificial sweat researchgate.net. This is particularly relevant for items like gloves that are in prolonged contact with the skin. The process of migration is understood to follow the principles of diffusion, where the curative moves from an area of higher concentration within the polymer to an area of lower concentration, such as a liquid in contact with the material's surface researchgate.net.

The rate and extent of migration are influenced by the chemical structure of the dithiocarbamate and the properties of the polymeric material. For example, the release of ZDEC has been observed to be significantly higher than that of its higher homologue, ZDBC, from natural rubber latex vulcanizates when exposed to artificial sweat researchgate.net. This suggests that the size and polarity of the dithiocarbamate molecule play a crucial role in its mobility within the polymer matrix.

Furthermore, the concentration of the dithiocarbamate within the polymer is a key determinant of its migration potential. Higher initial concentrations of the accelerator in the rubber formulation have been shown to lead to a greater amount of migration to the surface over time researchgate.net. The migration process can also be affected by the storage time of the vulcanizate, with the amount of migrated substance increasing with the age of the product researchgate.net.

Analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are instrumental in quantifying the migration of dithiocarbamates from polymeric materials researchgate.netnih.gov. These methods allow for the precise measurement of the released substances in various simulants designed to mimic different types of food or physiological fluids nih.gov.

The following interactive data tables summarize findings from studies on the migration of related dithiocarbamate compounds from polymeric materials. While not specific to this compound, they provide a valuable reference for understanding the potential migration behavior of this class of compounds.

Interactive Data Table 1: Migration of Zinc Diethyldithiocarbamate (B1195824) (ZDEC) from Natural Rubber Latex into Artificial Sweat

| Initial ZDEC Concentration (phr) | Storage Time (days) | Migrated ZDEC (µg/cm²) |

| 0.5 | 30 | 1.2 |

| 0.5 | 60 | 2.5 |

| 0.5 | 90 | 3.8 |

| 1.0 | 30 | 2.8 |

| 1.0 | 60 | 5.1 |

| 1.0 | 90 | 7.3 |

| 1.5 | 30 | 4.5 |

| 1.5 | 60 | 8.2 |

| 1.5 | 90 | 11.6 |

| phr: parts per hundred rubber |

Interactive Data Table 2: Comparison of Dithiocarbamate Migration from Rubber Gloves into Artificial Sweat

| Dithiocarbamate Type | Migration Level (µg/cm²) |

| Zinc Diethyldithiocarbamate (ZDEC) | 8.1 |

| Zinc Dibutyldithiocarbamate (ZDBC) | 1.96 |

| Zinc Dibenzyldithiocarbamate | Not Detected |

| Zinc Dimethyldithiocarbamate | 0.23 |

It is important to note that regulatory bodies in various regions, such as the European Union and the German Federal Institute for Risk Assessment (BfR), have established frameworks and specific migration limits for substances used in food contact materials to ensure consumer safety edqm.eueuropa.eubund.de. These regulations often require rigorous testing of materials to demonstrate compliance.

Future Research Directions and Emerging Areas

Development of Novel Dibutyldithiocarbamate Derivatives

The synthesis of novel derivatives of dibutyldithiocarbamate is a primary area of future research. While dithiocarbamates are broadly utilized, the exploration of new derivatives, particularly esters, is a promising frontier. researchgate.netnih.govnih.gov The alkylation of sodium or potassium dithiocarbamates can lead to the formation of functionally substituted esters. researchgate.netnih.gov This process allows for the introduction of various organic moieties, thereby tuning the electronic and steric properties of the ligand.

Future research will likely focus on the one-pot synthesis of dithiocarbamate (B8719985) esters, a method that has shown high yields and efficiency for related compounds. nih.gov These synthetic strategies could be adapted for dibutyldithiocarbamate to create a library of new derivatives with tailored properties for specific applications, such as in agriculture as fungicides or in materials science. jocpr.comnih.gov

Exploration of New Coordination Complexes

The ability of dithiocarbamates to act as versatile chelating ligands for a vast range of transition metals, lanthanides, and actinides is well-established. derpharmachemica.commdpi.com This inherent versatility provides a fertile ground for the exploration of new coordination complexes involving the dibutyldithiocarbamate ligand. jocpr.comderpharmachemica.comijpsonline.commdpi.com The synthesis of new metal complexes with dithiocarbamate ligands often involves the reaction of a metal salt with a potassium or sodium salt of the dithiocarbamate in a suitable solvent. sysrevpharm.org

Future work in this area will likely involve the synthesis and characterization of novel mono- and polynuclear complexes with various metal centers. jocpr.comderpharmachemica.commdpi.com The investigation of mixed-ligand complexes, where dibutyldithiocarbamate is coordinated to a metal center alongside other ligands, is another promising avenue. ijpsonline.com These new complexes could exhibit interesting magnetic, electrochemical, and structural properties with potential applications in catalysis, medicine, and materials science. jocpr.commdpi.commdpi.com

Table 1: Examples of Dithiocarbamate Coordination Complexes and Their Characterization

| Metal Ion | Dithiocarbamate Ligand | Characterization Techniques | Potential Applications |

| Ni(II), Cu(II), Zn(II) | Diphenyldithiocarbamate | IR, UV-Vis, NMR, Magnetic Susceptibility | Antioxidant, Biological evaluation |

| Au(III), Ru(III) | 4-Amino antipyrine (B355649) dithiocarbamate, 2-Amino thiazole (B1198619) dithiocarbamate | Elemental Analysis, IR, ESR, 1H NMR, TGA-DTA | Biological evaluation |

| Mn(II) | Diethyldithiocarbamate (B1195824) | IR, ESI-MS, XRD | Dioxygen activation |

| Co(II), Ni(II), Cu(II), Au(III) | 5-cyano-3-formyl-1H-indole-1-carbodithioate | FT-IR, UV-Vis, Molar conductivity, Magnetic sensitivity | Antimicrobial activity |

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding the properties of chemical compounds. nih.govmdpi.comnih.govresearchgate.netyoutube.comyoutube.comnih.gov Future research on potassium dibutyldithiocarbamate will undoubtedly leverage these advanced computational methods to gain deeper insights into its electronic structure and reactivity. nih.govnih.gov

DFT calculations can be employed to study the molecular and electronic structure of dibutyldithiocarbamate ligands and their metal complexes. nih.gov These studies can predict key parameters such as bond lengths, bond angles, and vibrational frequencies, which can then be compared with experimental data for validation. mdpi.com Furthermore, computational models can be used to investigate the nature of the metal-ligand bond and to predict the stability and reactivity of new, yet-to-be-synthesized complexes. nih.govresearchgate.net The use of molecular docking studies can also help in predicting the interaction of these compounds with biological targets. researchgate.netnih.govrawdatalibrary.netfrontiersin.org

Integration with Nanomaterials Science

The interface between coordination chemistry and nanomaterials science presents exciting opportunities for the application of this compound. The unique properties of this compound make it a candidate for use in the synthesis and modification of nanomaterials.

Precursors for Nanoparticle Synthesis

Dithiocarbamate complexes have shown significant promise as single-source precursors for the synthesis of metal sulfide (B99878) nanoparticles. researchgate.netnih.govgoogle.com This method involves the thermal decomposition of the metal-dithiocarbamate complex to yield the corresponding metal sulfide nanoparticles. The use of a single precursor ensures a uniform distribution of the constituent elements, leading to the formation of high-quality nanoparticles.